

Unraveling the Thermal Stability of Sofosbuvir Impurity C: A Technical Guide

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Compound of Interest					
Compound Name:	Sofosbuvir impurity C				
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For the attention of: Researchers, Scientists, and Drug Development Professionals

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This technical guide provides a comprehensive overview of the available information and a theoretical assessment of the thermal stability profile of **Sofosbuvir impurity C**. Due to a lack of direct experimental studies on the thermal degradation of this specific impurity, this document synthesizes information from forced degradation studies of the parent drug, Sofosbuvir, and an analysis of the impurity's chemical structure to project its likely behavior under thermal stress.

Executive Summary

Direct experimental data on the thermal stability of **Sofosbuvir impurity C** is not publicly available in the current scientific literature. However, extensive forced degradation studies on Sofosbuvir consistently demonstrate that the parent drug is highly stable under thermal stress conditions. **Sofosbuvir impurity C**, identified as (2R)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate, is a diastereomer of Sofosbuvir. Based on its structural similarity to the thermally stable parent drug and the nature of its functional groups, it is hypothesized that **Sofosbuvir impurity C** also possesses a high degree of thermal stability. The primary potential degradation pathway under elevated temperatures would likely involve the hydrolysis of the phosphoramidate or ester linkages, rather than direct thermal fragmentation.



Identification and Structure of Sofosbuvir Impurity C

Sofosbuvir impurity C is a known related substance to the antiviral drug Sofosbuvir. Its chemical identity has been established as:

• IUPAC Name: (2R)-isopropyl 2-((((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate[1]

Molecular Formula: C22H29FN3O9P[1]

Molecular Weight: 529.5 g/mol [1]

CAS Number: 1496552-28-3[1]

Structurally, it is a diastereomer of Sofosbuvir, differing in the stereochemistry at the chiral phosphorus center.

Theoretical Assessment of Thermal Stability

In the absence of direct experimental data for **Sofosbuvir impurity C**, a theoretical assessment of its thermal stability can be made by analyzing its constituent functional groups and comparing them to the parent drug.

- Phosphoramidate Moiety: The core of the molecule is a phosphoramidate prodrug of a
 nucleoside analog. Phosphoramidates are generally stable, though the P-N bond can be
 susceptible to hydrolysis, particularly under acidic or basic conditions. While high
 temperatures can accelerate hydrolysis, the inherent strength of the P-N bond suggests it is
 unlikely to be the primary point of cleavage under neutral thermal stress.
- Isopropyl Ester: The L-alanine isopropyl ester moiety is a common prodrug feature. Ester
 hydrolysis is a potential degradation pathway, which can be catalyzed by moisture and
 accelerated by heat. However, in a dry, solid state, this group is expected to be relatively
 stable at temperatures typically used in pharmaceutical stability studies.
- Fluorinated Sugar Moiety: The 2'-deoxy-2'-α-fluoro-β-C-methylribose sugar is a key component. The carbon-fluorine bond is exceptionally strong and not prone to thermal



degradation under typical pharmaceutical processing and storage conditions. The glycosidic bond linking the sugar to the uracil base in nucleoside analogs is generally stable, especially under neutral pH conditions.

• Comparison with Sofosbuvir: Numerous forced degradation studies on Sofosbuvir have concluded that it is stable under thermal stress. For instance, one study reported no degradation after exposing a Sofosbuvir solution to 50°C for 21 days[2]. Another study found Sofosbuvir to be stable to thermal and photolytic degradation[3]. Given that Impurity C is a diastereomer of Sofosbuvir, it is reasonable to extrapolate that it will exhibit a similar high degree of thermal stability. The subtle change in the spatial arrangement of the substituents around the phosphorus atom is unlikely to dramatically alter the molecule's overall susceptibility to thermal decomposition.

Hypothesized Degradation: Any degradation observed under elevated temperatures is most likely to be hydrolytic in nature, assuming the presence of moisture, rather than a direct thermolytic process. The primary sites of hydrolysis would be the phosphoramidate and the isopropyl ester linkages.

Quantitative Data from Forced Degradation Studies of Sofosbuvir

The following tables summarize the results from forced degradation studies on Sofosbuvir, providing context for its stability under various stress conditions, including thermal stress.

Table 1: Summary of Sofosbuvir Forced Degradation Studies



Stress Condition	Reagents and Duration	Temperature	Degradation (%)	Reference
Acid Hydrolysis	0.1N HCl, 6 hours	70°C	23%	[2]
Acid Hydrolysis	1N HCl, 10 hours (reflux)	80°C	8.66%	[3]
Alkaline Hydrolysis	0.1N NaOH, 10 hours	70°C	50%	[2]
Alkaline Hydrolysis	0.5N NaOH, 24 hours	60°C	45.97%	[3]
Oxidative	3% H ₂ O ₂ , 7 days	Room Temperature	19.02%	[2]
Oxidative	30% H ₂ O ₂ , 2 days	80°C	0.79%	[3]
Thermal	Solution, 21 days	50°C	No degradation	[2]
Thermal	Not specified	Not specified	Stable	[3]
Photolytic	Sunlight, 21 days	Ambient	No degradation	[2]
Photolytic	254 nm, 24 hours	Not specified	Stable	[3]

Experimental Protocols for Forced Degradation of Sofosbuvir

The methodologies employed in the forced degradation studies of Sofosbuvir provide a framework for how the thermal stability of its impurities could be assessed.

4.1 Sample Preparation

A stock solution of Sofosbuvir (e.g., 1000 μ g/mL) is typically prepared in a suitable solvent such as methanol. This stock solution is then used for the various stress studies[2].



4.2 Thermal Stress Testing (Solution)

- A solution of Sofosbuvir (e.g., 1000 µg/mL) is exposed to a constant elevated temperature (e.g., 50°C) for an extended period (e.g., 21 days)[2].
- After the exposure period, the solution is diluted with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL)[2].
- The stressed sample is then injected into an HPLC system to assess for degradation.

4.3 Thermal Stress Testing (Solid State)

While the cited studies focused on solution-state thermal stress, solid-state studies are also crucial. A typical protocol would involve:

- Placing the solid drug substance in a stability chamber at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
- Samples are withdrawn at specified time points.
- The solid sample is dissolved in a suitable solvent and diluted to a known concentration for HPLC analysis.

4.4 Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to separate the parent drug from any potential degradation products.

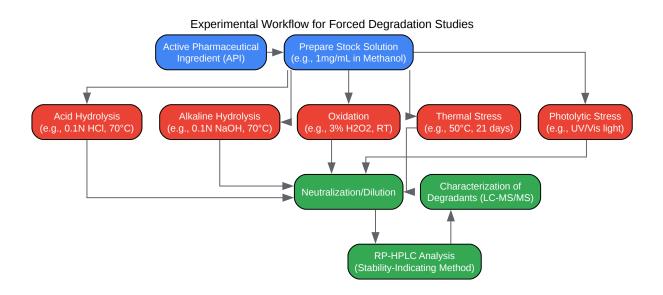
- Column: A C18 column is commonly used (e.g., Inertsil ODS-3 C18, 250 mm \times 4.6 mm i.d., 5 μ m)[4].
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an
 organic solvent (e.g., methanol or acetonitrile) is often employed in either isocratic or
 gradient mode[2][3].
- Flow Rate: A typical flow rate is 1.0 mL/min[2].



- Detection: UV detection at the λmax of Sofosbuvir (around 260-261 nm) is standard[2].
- Analysis: The percentage of degradation is calculated by comparing the peak area of Sofosbuvir in the stressed sample to that of an unstressed standard solution.

Visualizations

The following diagrams illustrate the general workflow for assessing the stability of a drug substance like Sofosbuvir under various stress conditions.



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Caption: General experimental workflow for forced degradation studies of a drug substance.

Conclusion

While a definitive thermal stability profile for **Sofosbuvir impurity C** requires direct experimental investigation, a strong inference can be drawn from the available data on the parent drug and a structural analysis of the impurity. **Sofosbuvir impurity C** is hypothesized to be a thermally stable compound, with any potential degradation under elevated temperatures likely being driven by hydrolysis rather than a direct thermolytic mechanism, especially in the



presence of moisture. The forced degradation studies on Sofosbuvir consistently show its robustness to thermal stress, a property that is expected to be shared by its diastereomer, Impurity C. For definitive characterization, it is recommended that a stability-indicating assay be performed on an isolated sample of **Sofosbuvir impurity C** under various thermal and humidity conditions as per ICH guidelines.

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